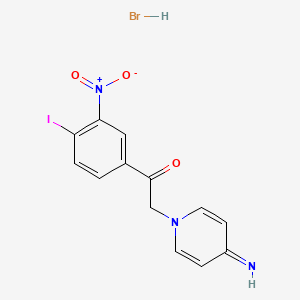![molecular formula C21H28N2O3S B6023245 N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6023245.png)
N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mecanismo De Acción
BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the survival and proliferation of B-cells. Inhibition of BTK leads to the disruption of this signaling pathway, resulting in the induction of apoptosis and the inhibition of cell proliferation. N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide is a reversible inhibitor of BTK, which binds to the ATP-binding site of the kinase.
Biochemical and physiological effects:
In preclinical studies, this compound has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. It has also been shown to inhibit the activation of downstream signaling pathways, such as AKT and ERK. In clinical trials, this compound has demonstrated a favorable safety profile, with manageable adverse events.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide is a potent and selective inhibitor of BTK, which makes it an attractive tool for studying the role of BTK in B-cell malignancies. It has also been shown to enhance the activity of other targeted therapies, which may have implications for combination therapy approaches. However, like all small molecule inhibitors, this compound has limitations, including off-target effects and the potential for drug resistance.
Direcciones Futuras
There are several directions for future research with N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide. One area of interest is the development of combination therapies, which may enhance the efficacy of this compound. Another area of interest is the evaluation of this compound in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Additionally, there is interest in the development of biomarkers that can predict response to this compound, which may help to identify patients who are most likely to benefit from treatment. Finally, there is interest in the development of next-generation BTK inhibitors that may have improved potency, selectivity, and safety profiles.
Métodos De Síntesis
The synthesis of N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide involves a series of chemical reactions, starting from commercially available starting materials. The key step in the synthesis is the formation of the piperidine ring, which is achieved through a cyclization reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide has been extensively studied in preclinical models of B-cell malignancies, where it has demonstrated potent antitumor activity. It has also been evaluated in clinical trials, where it has shown promising results in patients with relapsed or refractory CLL and MCL. In addition, this compound has been shown to enhance the activity of other targeted therapies, such as venetoclax and ibrutinib.
Propiedades
IUPAC Name |
N-[[1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-3-26-19-12-16(8-9-18(19)25-2)14-23-10-4-6-17(15-23)13-22-21(24)20-7-5-11-27-20/h5,7-9,11-12,17H,3-4,6,10,13-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAVHHYUKFDERQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCCC(C2)CNC(=O)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B6023198.png)
![2-[1-cyclopentyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6023199.png)
![N-[2-(tetrahydro-2-furanylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]isonicotinamide](/img/structure/B6023207.png)
![5-{[5-(diethylamino)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6023208.png)
![5-chloro-2-hydroxy-3-methoxybenzaldehyde [4-[(3-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6023218.png)
![4-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6023220.png)
![2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6023231.png)

![2-[2-amino-1-(2,5-dimethoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6023241.png)
![[2-({3-chloro-5-methoxy-4-[(4-methoxybenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6023248.png)
![1-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6023256.png)
![7-(4-bromophenyl)-1-(2-ethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6023261.png)
![ethyl 4-[({6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinyl}carbonyl)amino]-1-piperidinecarboxylate](/img/structure/B6023265.png)
![1-cyclopentyl-4-(3-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6023273.png)